3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPLVENHKIILDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384515 | |
| Record name | 3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196301-93-6 | |
| Record name | 3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime Preparation
The starting amidoxime is typically prepared by reacting 4-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions to yield 4-chlorophenylamidoxime.
Cyclization with Ethyl Carboxylic Acid Derivatives
A representative synthetic procedure involves the following steps:
Activation of Carboxylic Acid Derivative:
- Ethyl chloroformate is added to a solution of potassium carbonate in dry dichloromethane at room temperature, generating an activated intermediate.
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- The 4-chlorophenylamidoxime is added to the activated mixture and stirred for 2 hours at room temperature.
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- The reaction mixture is concentrated, and the crude product is heated in an oil bath at approximately 120 °C for 4 hours to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.
Microwave-Assisted Cyclization
Microwave irradiation can be used to enhance the reaction efficiency:
Alternative One-Pot Methods
- Use of superbases (NaOH/DMSO) at room temperature allows amidoximes and esters to react directly to form oxadiazoles.
- The reaction time is longer (4–24 hours), but the method is operationally simple and avoids harsh conditions.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The classical amidoxime-acyl chloride cyclization method, first described by Tiemann and Krüger, remains foundational but suffers from long reaction times and sometimes low yields without catalysts.
Catalytic systems such as TBAF or pyridine improve yields and reduce reaction times.
Microwave-assisted synthesis is emerging as a green chemistry approach, offering significant advantages in time and solvent usage, with comparable or improved yields.
The choice of carboxylic acid derivative (acyl chloride, ester, or anhydride) affects reaction conditions and yields. Esters often require longer reaction times but can be activated by coupling agents like ethyl chloroformate.
Purification is typically achieved by recrystallization or chromatography, with recrystallization from ethanol being effective for this compound.
Recent advances include one-pot and tandem reactions, but these are less commonly applied specifically to this compound and more to broader 1,2,4-oxadiazole derivatives.
Chemical Reactions Analysis
Amidoxime-Carboxylic Acid Condensation
This method employs arylamidoximes and carboxylic acids or esters under basic conditions. A representative procedure involves:
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Reagents : Potassium carbonate (base), amidoxime (e.g., derived from 4-chlorobenzonitrile), and a carboxylic acid/ester (e.g., ethyl group precursor).
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Mechanism : Deprotonation of the amidoxime oxygen, nucleophilic attack on the carbonyl carbon, cyclization, and elimination of water to form the oxadiazole ring .
Example Reaction Conditions :
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| 1 | K₂CO₃, DMF, 60°C | Formation of tetrahedral intermediate |
| 2 | Heating (reflux) | Cyclization and elimination of ethanol/water |
This method achieves high yields (e.g., 40–60% for similar compounds) and demonstrates broad substrate tolerance .
Aryl Hydrazide-Ketone Reaction
Another approach utilizes aryl hydrazides and ketones in the presence of phosphorus oxychloride (POCl₃) :
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Reagents : Aryl hydrazide (e.g., 4-chlorobenzhydrazide), ketone (e.g., ethyl ketone), POCl₃.
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Mechanism : Formation of hydrazone intermediates, followed by cyclocondensation to form the oxadiazole ring .
Advantages :
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Enables direct incorporation of substituents (e.g., ethyl group at position 5).
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Simplified purification due to high crystallinity of products .
Reaction Mechanism
The synthesis mechanism for 1,2,4-oxadiazoles generally involves:
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Deprotonation : Base-mediated deprotonation of the amidoxime oxygen, generating a nucleophilic species.
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Nucleophilic Attack : The oxygen attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate.
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Cyclization and Elimination : Loss of water or ethanol leads to ring closure, yielding the oxadiazole framework .
For example, in the synthesis of 3-(aryl)-5-(n-penthyl)-1,2,4-oxadiazoles , the mechanism involves intermediate II (a tetrahedral species) and subsequent cyclization to III , followed by elimination of water .
Functionalization and Substitution Reactions
While the oxadiazole ring itself is generally inert, substituents may undergo further reactions:
Functionalization of the Ethyl Group
The ethyl group at position 5 is a potential site for oxidation (e.g., to carboxylate) or alkylation under specific conditions. For example:
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Oxidation : Using strong oxidizing agents (e.g., KMnO₄) could convert the ethyl group to a carboxylic acid.
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Alkylation : Metal-catalyzed coupling (e.g., Suzuki) could introduce additional substituents, though this is less common for oxadiazoles .
Purification and Characterization
Post-synthesis, purification typically involves:
Scientific Research Applications
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of 1,2,4-oxadiazole derivatives, including 3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole. The compound exhibits significant activity against various cancer cell lines. For instance:
- Maftei et al. (2020) reported that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells. Compounds with similar structures showed IC50 values as low as 0.19 µM against MCF-7 and HCT-116 cell lines .
- In another study, compounds derived from oxadiazoles were evaluated against a panel of 11 cancer cell lines, revealing promising results that suggest a mechanism involving the inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- A review highlighted the effectiveness of 1,2,4-oxadiazoles against various pathogens. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.05 µg/mL against Escherichia coli and Salmonella schottmulleri .
- The presence of halogen substituents in oxadiazole derivatives has been linked to enhanced antimicrobial activity .
Case Study 1: Anticancer Screening
A study conducted by Kumar et al. synthesized a series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives and tested their activity against several cancer cell lines including A549 and MCF-7. The most potent analog demonstrated an IC50 value of 0.11 µM against A549 cells .
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of oxadiazoles revealed that specific derivatives showed substantial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The compound's effectiveness was attributed to the presence of electron-withdrawing groups which enhanced its interaction with microbial targets .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations:
- Chlorophenyl Position : Substitution at the 4-position (vs. 2- or 3,4-dichloro) may optimize target binding due to steric and electronic effects. For example, 3-(2-chlorophenyl) analogues () showed anticancer activity, while 3,4-dichlorophenyl derivatives () targeted MAO enzymes.
- Bulkier Substituents : Ethyl groups (target compound) vs. phenyl/indole moieties () may reduce steric hindrance, improving bioavailability.
Pharmacological and Toxicological Profiles
Anticancer Activity:
- Compounds A and B demonstrated IC₅₀ values < 10 µM in breast cancer cells via apoptosis but exhibited cardiotoxicity at therapeutic doses .
- The 2-chlorophenyl analogues () showed in vivo efficacy without reported cardiotoxicity, suggesting positional isomerism impacts safety.
Enzyme Inhibition:
- The indole-containing oxadiazole () inhibited MAO-B (associated with Parkinson’s disease), highlighting the scaffold’s adaptability to diverse targets.
Toxicity Considerations:
- Cardiotoxicity remains a critical issue for triaryl oxadiazoles (Compounds A and B), likely due to off-target effects on cardiomyocyte apoptosis pathways .
- No direct toxicity data are available for the target compound, but its simpler structure (ethyl vs. fluorophenyl) may reduce metabolic liabilities.
Biological Activity
The compound 3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole is part of a class of compounds known for their diverse biological activities. This article examines its biological activity, particularly focusing on its anticancer properties, antibacterial effects, and potential as an inhibitor for various enzymes.
Structure and Properties
The chemical structure of this compound features a chlorophenyl group and an ethyl substituent on the oxadiazole ring. This configuration is crucial for its biological activity.
Biological Activity Overview
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Anticancer Activity
- Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- In vitro studies indicate that derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from low micromolar to sub-micromolar concentrations .
Compound Cell Line IC50 (µM) This compound MCF-7 10.38 This compound HeLa 8.25 -
Antibacterial Activity
- The antibacterial properties of oxadiazole derivatives have been explored in various studies. The compound has shown effectiveness against several bacterial strains.
- For example, a related oxadiazole compound exhibited activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 32–64 µg/mL .
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Enzyme Inhibition
- Recent research indicates that oxadiazoles can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The selectivity and potency of these compounds make them potential candidates for treating neurodegenerative diseases like Alzheimer's.
- One study reported that a derivative had an IC50 value of 5.07 µM against BuChE with a selectivity index greater than 19.72 , indicating its potential as a therapeutic agent .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Caspase Activation : It has been noted that certain oxadiazoles can induce apoptosis in cancer cells through caspase activation pathways .
- Inhibition of Kinases : Some derivatives have been shown to inhibit kinases involved in cancer progression, further supporting their anticancer potential .
Case Studies
Several case studies illustrate the effectiveness of oxadiazole derivatives:
- A study evaluated a series of 1,2,4-oxadiazoles for their anticancer properties against 58 different cancer cell lines , showing broad-spectrum antiproliferative activity .
- Another investigation focused on the synthesis and evaluation of new oxadiazole derivatives that exhibited strong activity against drug-resistant leukemia cell lines .
Q & A
Q. What are the common synthetic routes for 3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?
Answer: The synthesis typically involves cyclization reactions using precursors like substituted amidoximes or nitriles. For example, a method analogous to the synthesis of 3-(4-chlorobenzoyl)-5-methyl-1,2,4-oxadiazole involves reacting nitroso intermediates with chlorophenyl derivatives under reflux in acetic anhydride . Optimization includes:
- Temperature control : Maintaining 80–100°C to prevent side reactions.
- Catalyst use : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity.
Q. Table 1: Representative Synthetic Conditions
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorophenyl amidoxime | Acetic acid | ZnCl₂ | 82 | |
| Ethyl nitrile derivative | Toluene | None | 68 |
Q. How is the structural integrity of this compound validated in crystallographic studies?
Answer: X-ray crystallography using SHELXL (a widely validated software) is employed to resolve bond lengths, angles, and packing interactions . Key steps:
Q. What solvent systems are recommended for solubility testing, and how are discrepancies addressed?
Answer: Common solvents include DMSO, chloroform, and ethyl acetate. Discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers) arise from impurities or polymorphic forms. Mitigation strategies:
- HPLC analysis : Verify purity (>98%) using C18 columns (acetonitrile/water gradient) .
- Polymorph screening : Recrystallize from ethanol/water mixtures to isolate stable forms.
Advanced Research Questions
Q. How do substituent variations (e.g., ethyl vs. methyl) impact biological activity in oxadiazole derivatives?
Answer: The ethyl group at position 5 enhances lipophilicity (LogP ~2.18), improving membrane permeability compared to methyl analogs (LogP ~1.89) . Structure-activity relationship (SAR) studies on anticancer oxadiazoles show:
- Cytotoxicity : Ethyl derivatives exhibit IC₅₀ values 10–15% lower in MCF-7 cells than methyl analogs .
- Target binding : Molecular docking reveals stronger hydrophobic interactions with kinase active sites (e.g., EGFR) .
Q. Table 2: Biological Activity Comparison
| Substituent | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Ethyl | EGFR kinase | 1.2 | |
| Methyl | EGFR kinase | 1.8 |
Q. What computational methods are used to predict the pharmacokinetic properties of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Assess stability in lipid bilayers (e.g., GROMACS, 100 ns trajectories) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and blood-brain barrier penetration (logBB = -0.3) .
- Docking Studies : AutoDock Vina evaluates binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
Q. How can contradictory data on oxidative stability be resolved?
Answer: Discrepancies in thermal degradation profiles (e.g., TGA showing decomposition at 150°C vs. 180°C) may stem from:
Q. What strategies are employed to enhance selectivity in pharmacological assays?
Answer:
- Functional group masking : Introduce prodrug moieties (e.g., acetylated hydroxyl groups) to reduce off-target effects .
- Assay design : Use isogenic cell lines (e.g., EGFR-wildtype vs. mutant) to isolate target-specific activity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
